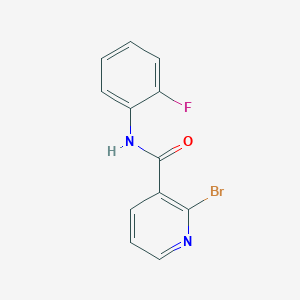

2-(cyclopentylthio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(cyclopentylthio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. The compound is also known by its chemical name, CP-94,253, and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further investigation. In

Wissenschaftliche Forschungsanwendungen

Acetaminophen Metabolism and Applications

Acetaminophen, known for its analgesic and antipyretic properties, undergoes complex metabolism in humans, revealing insights into its biochemical interactions and therapeutic applications. High-resolution liquid chromatography has enabled the identification of various acetaminophen metabolites in physiological fluids, enhancing our understanding of its metabolic pathways. This knowledge contributes to optimizing its clinical use and minimizing adverse effects through tailored dosing and patient-specific treatment strategies (J. Mrochek et al., 1974).

Cytochrome P450 (CYP) Interactions

Research on acetaminophen has also shed light on its interaction with the cytochrome P450 enzyme system, crucial for drug metabolism. Understanding these interactions is vital for predicting drug-drug interactions, especially in polypharmacy scenarios, thereby improving patient safety and therapeutic efficacy. This area of research holds potential for developing drugs with fewer side effects and for the personalized adjustment of drug therapies (Arne Trettin et al., 2014).

Prostaglandin Synthesis Inhibition

The mechanism of action of acetaminophen involves the selective inhibition of cyclooxygenase (COX) activities, particularly in the brain. This selective inhibition has implications beyond pain relief, suggesting roles in modulating physiological processes such as inflammation and vasodilation. Research into these effects can provide a basis for developing new therapeutic strategies for conditions involving prostaglandin synthesis dysregulation (E. Cinteză et al., 2018).

Hepatotoxicity and Safety Profiling

The hepatotoxic effects observed with the use of certain drugs highlight the importance of safety profiling and monitoring in clinical practice. Cases of drug-induced hepatotoxicity underscore the need for cautious drug selection and patient monitoring, especially in treatments involving the liver or in patients with pre-existing liver conditions. Such research is crucial for understanding the risks associated with specific medications and for informing clinical guidelines to prevent adverse outcomes (S. Manolakopoulos et al., 2004).

Eigenschaften

IUPAC Name |

2-cyclopentylsulfanyl-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2S2/c1-12(15,9-16-2)8-13-11(14)7-17-10-5-3-4-6-10/h10,15H,3-9H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNNZWSFEWPTOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CSC1CCCC1)(CSC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2960024.png)

![5-((4-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2960025.png)

![5-[2-(4-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2960032.png)

![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2960034.png)

![2-(4-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2960036.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2960040.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2960041.png)

![tert-butyl 4-(4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoyl)piperazine-1-carboxylate](/img/structure/B2960043.png)

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2960046.png)